Cas no 2097899-14-2 (methyl N-4-({2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)phenylcarbamate)

Methyl N-4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenylcarbamate is a synthetic organic compound featuring a pyrazole core linked to a pyridine moiety via an ethylsulfamoyl bridge, further functionalized with a phenylcarbamate group. This structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or enzyme modulator, given the presence of heterocyclic and sulfonamide motifs. The compound’s design allows for selective binding interactions, making it a candidate for targeted therapeutic applications. Its well-defined molecular architecture facilitates structure-activity relationship studies, aiding in the optimization of pharmacological properties. The carbamate group may enhance metabolic stability, while the sulfonamide linker contributes to solubility and bioavailability. Suitable for research in drug discovery and biochemical assays.
methyl N-4-({2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)phenylcarbamate structure
2097899-14-2 structure
Product name:methyl N-4-({2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)phenylcarbamate
CAS No:2097899-14-2
MF:C18H19N5O4S
Molecular Weight:401.439562082291
CID:6447851
PubChem ID:126850952

methyl N-4-({2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)phenylcarbamate 化学的及び物理的性質

名前と識別子

    • methyl N-4-({2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)phenylcarbamate
    • AKOS032466235
    • 2097899-14-2
    • methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate
    • F6525-5490
    • methyl N-[4-[2-(4-pyridin-3-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate
    • インチ: 1S/C18H19N5O4S/c1-27-18(24)22-16-4-6-17(7-5-16)28(25,26)21-9-10-23-13-15(12-20-23)14-3-2-8-19-11-14/h2-8,11-13,21H,9-10H2,1H3,(H,22,24)
    • InChIKey: MCBKTCWAEVIJJC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(=O)OC)(NCCN1C=C(C2C=NC=CC=2)C=N1)(=O)=O

計算された属性

  • 精确分子量: 401.11577528g/mol
  • 同位素质量: 401.11577528g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 28
  • 回転可能化学結合数: 8
  • 複雑さ: 604
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 124Ų

methyl N-4-({2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6525-5490-5mg
methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate
2097899-14-2
5mg
$69.0 2023-09-08
Life Chemicals
F6525-5490-15mg
methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate
2097899-14-2
15mg
$89.0 2023-09-08
Life Chemicals
F6525-5490-5μmol
methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate
2097899-14-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6525-5490-2mg
methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate
2097899-14-2
2mg
$59.0 2023-09-08
Life Chemicals
F6525-5490-50mg
methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate
2097899-14-2
50mg
$160.0 2023-09-08
Life Chemicals
F6525-5490-2μmol
methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate
2097899-14-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6525-5490-4mg
methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate
2097899-14-2
4mg
$66.0 2023-09-08
Life Chemicals
F6525-5490-20mg
methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate
2097899-14-2
20mg
$99.0 2023-09-08
Life Chemicals
F6525-5490-20μmol
methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate
2097899-14-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6525-5490-3mg
methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate
2097899-14-2
3mg
$63.0 2023-09-08

methyl N-4-({2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)phenylcarbamate 関連文献

methyl N-4-({2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)phenylcarbamateに関する追加情報

Methyl N-4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenylcarbamate: A Comprehensive Overview

The compound Methyl N-4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenylcarbamate, with the CAS number 2097899-14-2, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which incorporates multiple functional groups, including a pyridine ring, a pyrazole moiety, and a sulfamoyl group. These structural features contribute to its unique chemical properties and potential biological activities.

The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic substitutions, condensations, and oxidations. The presence of the pyridin-3-yl group suggests that this compound may exhibit aromatic stability and potential electronic interactions, which are crucial for its intended applications. Recent studies have highlighted the importance of such heterocyclic systems in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.

One of the most fascinating aspects of this compound is its potential pharmacological activity. Research has shown that compounds with similar structural motifs can modulate key cellular pathways, such as those involving protein kinases or G-protein coupled receptors (GPCRs). The sulfamoyl group, in particular, is known to enhance bioavailability and improve drug-target binding affinity. This makes Methyl N-4-{...}phenylcarbamate a promising candidate for further exploration in medicinal chemistry.

In terms of applications, this compound could find utility in various therapeutic areas, including oncology, inflammation, and infectious diseases. For instance, its ability to inhibit specific kinase enzymes could make it a valuable lead compound for anti-cancer drug development. Additionally, the presence of the pyrazole ring suggests potential anti-inflammatory properties, which align with current trends in developing multi-target drugs.

From an analytical standpoint, the characterization of this compound has been achieved through advanced spectroscopic techniques such as NMR and mass spectrometry. These methods have provided critical insights into its molecular structure and purity. Furthermore, computational studies using molecular docking have revealed potential binding modes with target proteins, further underscoring its therapeutic potential.

In conclusion, Methyl N-4-{...}phenylcarbamate represents a cutting-edge advancement in chemical synthesis and drug discovery. Its unique structure, combined with promising biological activity profiles, positions it as a valuable asset for future research and development efforts. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovative chemical science.

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